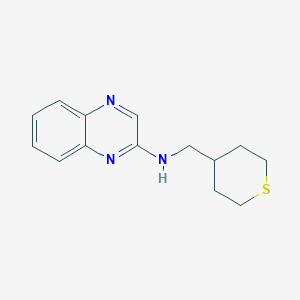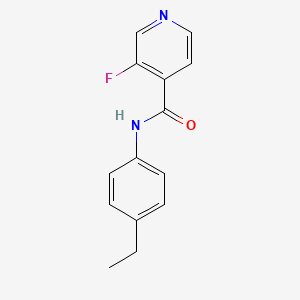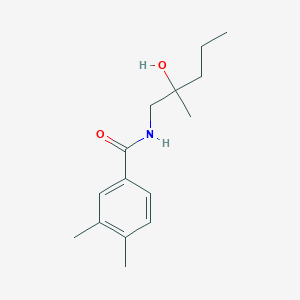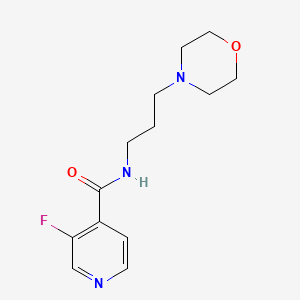![molecular formula C14H15FN2O B6643562 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)
2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves the inhibition of various signaling pathways that are involved in the proliferation and survival of cancer cells. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide is its potent inhibitory activity against cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in other disease areas, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that may be used to predict response to treatment.
Méthodes De Synthèse
The synthesis of 2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide involves the reaction of 2-fluoro-5-methylbenzoic acid with N-(1-methylpyrrol-3-yl)methanamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10-3-4-13(15)12(7-10)14(18)16-8-11-5-6-17(2)9-11/h3-7,9H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUHVDFZWDIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NCC2=CN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643516.png)
![5-bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide](/img/structure/B6643523.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6643537.png)

![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)
